1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is an organic compound that features a brominated furan ring attached to a dimethylpentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione typically involves the bromination of a furan derivative followed by the introduction of the dimethylpentane-1,3-dione group. One common method involves the use of bromine in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated furan ring to a non-brominated form.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dimethylpentane-1,3-dione moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromofuran-2-yl)ethanone
- 1-(5-Bromofuran-2-yl)butane-1,3-dione
- 1-(5-Bromofuran-2-yl)propan-1-one
Uniqueness
1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific structural features, which include a brominated furan ring and a dimethylpentane-1,3-dione moiety
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3 |
InChI Key |
QDRMMONJMVFGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=C(O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.